molecular formula C8H7F3N2O4S B14414239 4-Methoxy-N-nitroso-N-(trifluoromethyl)benzene-1-sulfonamide CAS No. 85572-18-5

4-Methoxy-N-nitroso-N-(trifluoromethyl)benzene-1-sulfonamide

Cat. No.: B14414239
CAS No.: 85572-18-5
M. Wt: 284.21 g/mol
InChI Key: RJOJLPWTFTZPIF-UHFFFAOYSA-N
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Description

4-Methoxy-N-nitroso-N-(trifluoromethyl)benzene-1-sulfonamide is a compound with significant interest in various scientific fields due to its unique chemical structure and properties. The presence of the trifluoromethyl group, nitroso group, and sulfonamide moiety makes it a versatile compound for research and industrial applications.

Preparation Methods

The synthesis of 4-Methoxy-N-nitroso-N-(trifluoromethyl)benzene-1-sulfonamide typically involves multiple steps, including the introduction of the trifluoromethyl group and the nitroso group. One common synthetic route involves the reaction of 4-methoxybenzenesulfonamide with trifluoromethylating agents under specific conditions to introduce the trifluoromethyl group. The nitroso group can be introduced through nitrosation reactions using nitrosating agents such as sodium nitrite in acidic conditions .

Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled reaction environments to ensure consistency and scalability.

Chemical Reactions Analysis

4-Methoxy-N-nitroso-N-(trifluoromethyl)benzene-1-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfonic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitroso group to an amine group, altering the compound’s properties and reactivity.

    Substitution: The trifluoromethyl group can participate in substitution reactions, often facilitated by catalysts or specific reagents.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and catalysts like palladium on carbon. The major products formed depend on the reaction conditions and the specific reagents used .

Scientific Research Applications

4-Methoxy-N-nitroso-N-(trifluoromethyl)benzene-1-sulfonamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme inhibition and protein interactions.

    Medicine: Its potential therapeutic properties are being explored, particularly in the development of new drugs with improved efficacy and reduced side effects.

    Industry: The compound is used in the production of specialty chemicals and materials, benefiting from its stability and reactivity.

Mechanism of Action

The mechanism of action of 4-Methoxy-N-nitroso-N-(trifluoromethyl)benzene-1-sulfonamide involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The nitroso group can form covalent bonds with nucleophilic sites on proteins, leading to enzyme inhibition or modulation of protein function. These interactions can affect various biochemical pathways, contributing to the compound’s biological activity .

Comparison with Similar Compounds

Similar compounds to 4-Methoxy-N-nitroso-N-(trifluoromethyl)benzene-1-sulfonamide include other trifluoromethylated sulfonamides and nitroso compounds. For example:

    4-Methyl-N-(trifluoromethyl)benzenesulfonamide: Lacks the nitroso group, resulting in different reactivity and applications.

    4-Methoxy-N-nitroso-N-(methyl)benzenesulfonamide: Lacks the trifluoromethyl group, affecting its lipophilicity and biological interactions.

The uniqueness of this compound lies in the combination of these functional groups, providing a distinct set of properties and applications .

Properties

CAS No.

85572-18-5

Molecular Formula

C8H7F3N2O4S

Molecular Weight

284.21 g/mol

IUPAC Name

4-methoxy-N-nitroso-N-(trifluoromethyl)benzenesulfonamide

InChI

InChI=1S/C8H7F3N2O4S/c1-17-6-2-4-7(5-3-6)18(15,16)13(12-14)8(9,10)11/h2-5H,1H3

InChI Key

RJOJLPWTFTZPIF-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)N(C(F)(F)F)N=O

Origin of Product

United States

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